molecular formula C8H3BrF3NO B1289698 3-Bromo-4-(trifluoromethoxy)benzonitrile CAS No. 191602-89-8

3-Bromo-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1289698
CAS No.: 191602-89-8
M. Wt: 266.01 g/mol
InChI Key: KAKWODPBBWZVMD-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile typically involves the bromination of 4-(trifluoromethoxy)benzonitrile. One common method is the reaction of 4-(trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKWODPBBWZVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596261
Record name 3-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-89-8
Record name 3-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(Trifluoromethoxy)benzonitrile (5.57 g, 29.8 mmol) was added to 50% aqueous sulfuric acid (60 ml) and the mixture was warmed to 80° C. Potassium bromate (5.97 g, 35.7 mmol) was added in portions over 2 hours and the mixture was stirred at 80° C. for a further 2 hours. The mixture was cooled to room temperature and poured into water (200 ml). The mixture was extracted with ethyl acetate (3×200 ml) and the combined organic layers were dried (MgSO4) and evaporated under reduced pressure to give the title compound as an orange oil (6.0 g) which contained 4-trifluoromethoxy)benzonitrile (ca. 30%) as determined by 1H NMR. 1H NMR (250 MHz, CDCl3) δ 7.97 (1H, d, J=2.0 Hz), 7.68 (1H, dd, J=8.5, 2.0 Hz), and 7.42 (1H, dq, J=8.5, 1.5 Hz).
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5.57 g
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5.97 g
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200 mL
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